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An objective guide for researchers and drug development professionals on the GABA-B

receptor agonist, Lesogaberan (AZD3355), detailing its performance in preclinical and clinical

settings.

Lesogaberan (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid

type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of

gastroesophageal reflux disease (GERD).[1] As an alternative to the existing GABA-B agonist

baclofen, Lesogaberan was designed to have a more favorable side-effect profile, particularly

with reduced central nervous system effects.[1][2] This guide provides a comprehensive

comparison of the in vitro and in vivo pharmacological effects of Lesogaberan, supported by

experimental data and detailed methodologies.

In Vitro Profile: Potent and Selective GABA-B
Receptor Agonism
Lesogaberan demonstrates high potency and selectivity for the GABA-B receptor in various in

vitro assays.
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Parameter Value Species/System Description

Potency (EC50) 8 nM[3] Human

Increased intracellular

Ca2+ in CHO cells

transfected with

human GABAB1a/2

receptors.[3]

8.6 nM Human

Agonist activity at

human recombinant

GABA-B receptors.

Binding Affinity (IC50) 2 nM Rat

Displaced GABA

binding from rat brain

membranes.

Binding Affinity (Ki) 5.1 nM Rat

Affinity for rat GABA-B

receptors as

measured by

displacement of

[3H]GABA binding in

brain membranes.

Selectivity >600x -

Greater selectivity for

GABA-B over other

receptors.

~275x Rat

Compared to its

affinity for GABA-A

receptors (Ki = 1.4

µM).

Other In Vitro Effects - Human

Enhances human islet

cell proliferation at

concentrations of 3-30

nM.

In Vivo Profile: From Preclinical Efficacy to Clinical
Challenges
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The in vivo effects of Lesogaberan have been evaluated in animal models and human clinical

trials, primarily focusing on its potential to treat GERD.

Preclinical Studies
Species Dose Key Findings

Dog 3 mg/kg (intragastric)

~50% inhibition of transient

lower esophageal sphincter

relaxations (TLESRs).

7 µmol/kg (oral)

Significantly reduced the

number of reflux episodes (4.6

vs 10.7 for control) and acid

exposure time (23.6 min vs

51.2 min for control) over 24

hours, with comparable

efficacy to baclofen.

Rat 7 µmol/kg
High oral bioavailability

(100%).

-

Showed dose-dependent

diuretic effect, decreased body

weight, and decreased food

consumption.

Mouse -

In a model of non-alcoholic

steatohepatitis (NASH),

Lesogaberan significantly

improved histology and

profibrogenic gene expression.

Clinical Studies in Humans
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Population Dose Key Findings

Healthy Volunteers 0.8 mg/kg

36% reduction in TLESRs.

Increased lower esophageal

sphincter (LES) pressure by

39%.

GERD Patients 65 mg BID (add-on to PPI)

Reduced the number of

TLESRs by 25%. Increased

LES pressure by 28%.

Reduced the number of reflux

episodes by 47% post-

prandially.

GERD Patients (partially

responsive to PPIs)

60, 120, 180, 240 mg BID

(add-on to PPI)

Statistically significant

improvement in symptoms only

at the highest dose (240 mg

BID), with a 26.2% response

rate compared to 17.9% for

placebo. The absolute

increases in response rates

were low.

Patients with Refractory

Chronic Cough
120 mg MR BID

Reduced cough counts by

26% (not statistically

significant). Significantly

improved cough responses to

capsaicin and reduced the

number of cough bouts.

Despite promising initial results in reducing the physiological markers of reflux, Lesogaberan's

development for GERD was halted due to its marginal efficacy in improving patient-reported

symptoms in larger clinical trials.

Experimental Protocols
In Vitro Assay for GABA-B Receptor Potency
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Objective: To determine the potency (EC50) of Lesogaberan in activating the human GABA-B

receptor.

Methodology:

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human GABA-

B1a and GABA-B2 receptor subunits.

Assay Principle: The activation of the G-protein coupled GABA-B receptor leads to an

increase in intracellular calcium concentration ([Ca2+]i). This change is measured using a

calcium-sensitive fluorescent dye.

Procedure:

Cells are plated in a multi-well format and loaded with a fluorescent calcium indicator (e.g.,

Fluo-4 AM).

A baseline fluorescence reading is taken.

Lesogaberan is added at various concentrations.

The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is

measured over time using a fluorometric imaging plate reader (FLIPR).

The EC50 value, the concentration of Lesogaberan that elicits 50% of the maximal

response, is calculated from the concentration-response curve.

In Vivo Assessment of TLESRs in Dogs
Objective: To evaluate the effect of Lesogaberan on the frequency of transient lower

esophageal sphincter relaxations (TLESRs).

Methodology:

Animal Model: Esophagostomized dogs equipped with a gastric fistula.

Instrumentation: A sleeve catheter is positioned across the lower esophageal sphincter (LES)

to continuously monitor its pressure. A pH electrode is placed in the esophagus to detect
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reflux events.

Procedure:

Following a fasting period, a baseline recording of LES pressure and esophageal pH is

obtained.

A meal is administered to induce TLESRs.

Lesogaberan or vehicle is administered, often directly into the stomach via the fistula.

LES pressure and esophageal pH are monitored for several hours post-dosing.

TLESRs are identified as abrupt drops in LES pressure to the level of gastric pressure,

lasting for more than one second, and not associated with swallowing.

The number of TLESRs per hour is calculated and compared between the Lesogaberan
and vehicle treatment groups.

Visualizing the Mechanism and Workflow
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Caption: GABA-B receptor activation by Lesogaberan.
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Clinical Trial Workflow for GERD
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Caption: A typical workflow for a GERD clinical trial.

Safety and Tolerability
In clinical trials, Lesogaberan was generally well-tolerated. The most common adverse events

reported were headache and paresthesia (a transient tingling or numbness sensation). The

occurrence of paresthesia was found to be related to the rate of drug absorption and could be

minimized with modified-release formulations. Of note, reversible elevations in alanine

transaminase (ALT) levels were observed in a small number of patients receiving

Lesogaberan, suggesting a potential for liver enzyme elevation.

Conclusion
Lesogaberan is a potent and selective GABA-B receptor agonist that demonstrated clear in

vitro activity and preclinical in vivo efficacy in reducing the key pathophysiological mechanisms

of GERD, namely transient lower esophageal sphincter relaxations. However, this physiological

effect did not translate into a clinically meaningful improvement of symptoms for the majority of

GERD patients who are only partially responsive to proton pump inhibitors. While its

development for GERD has been discontinued, the journey of Lesogaberan provides valuable

insights into the complexities of translating pharmacological activity into clinical benefit for

multifactorial conditions like GERD. Furthermore, its peripheral action and distinct safety profile

compared to baclofen may warrant investigation in other therapeutic areas where GABA-B

agonism is a relevant mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Lesogaberan: A Comparative Analysis of In Vitro and In
Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674770#comparing-the-in-vitro-and-in-vivo-effects-
of-lesogaberan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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